1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Description
1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Properties
IUPAC Name |
1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenylpyrazolo[3,4-c]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-4-21-24-19-14-22(33-2)23(34-3)15-20(19)25(16-9-8-12-18(13-16)30(31)32)27-26(24)29(28-21)17-10-6-5-7-11-17/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODYNCXHQMUEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isoquinoline Core: This step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate diketones.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents.
Process Optimization: Scaling up the reactions while maintaining control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.
Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: Serving as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA bases, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]quinoline
- 1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]pyridine
Uniqueness
1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
